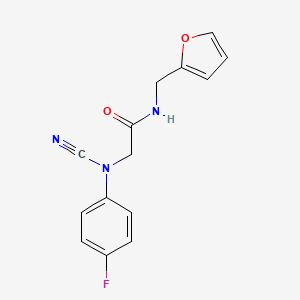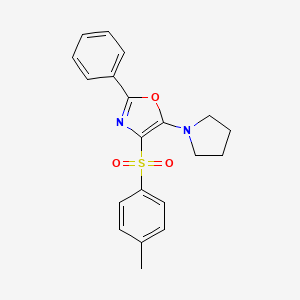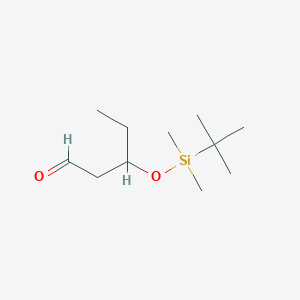
3-(tert-Butyldimethylsiloxy)pentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butyldimethylsiloxy)pentanal is an organic compound with the molecular formula C11H24O2Si. It is a derivative of pentanal, where the hydrogen atom on the third carbon is replaced by a tert-butyldimethylsiloxy group. This modification imparts unique chemical properties to the compound, making it valuable in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyldimethylsiloxy)pentanal typically involves the protection of the hydroxyl group in 3-pentanol using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The protected alcohol is then oxidized to the corresponding aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butyldimethylsiloxy)pentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyldimethylsiloxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like halides, amines, and thiols
Major Products Formed
Oxidation: 3-(tert-Butyldimethylsiloxy)pentanoic acid
Reduction: 3-(tert-Butyldimethylsiloxy)pentanol
Substitution: Various substituted pentanal derivatives
Wissenschaftliche Forschungsanwendungen
3-(tert-Butyldimethylsiloxy)pentanal is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, it is used to introduce the tert-butyldimethylsiloxy group into complex molecules.
Biology: It is used in the synthesis of biologically active compounds and as a protecting group for sensitive hydroxyl functionalities in biomolecules.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of specialty chemicals and as a reagent in the manufacture of advanced materials.
Wirkmechanismus
The mechanism of action of 3-(tert-Butyldimethylsiloxy)pentanal involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsiloxy group is stable under a variety of reaction conditions, protecting the hydroxyl group from unwanted reactions. The silyl ether can be selectively removed under mild acidic or basic conditions, revealing the free hydroxyl group for further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trimethylsilyloxy)pentanal
- 3-(Triisopropylsilyloxy)pentanal
- 3-(tert-Butyldiphenylsilyloxy)pentanal
Uniqueness
3-(tert-Butyldimethylsiloxy)pentanal is unique due to the presence of the tert-butyldimethylsiloxy group, which provides a balance of steric protection and ease of removal. Compared to trimethylsilyl and triisopropylsilyl groups, the tert-butyldimethylsiloxy group offers better stability and selectivity in protecting hydroxyl functionalities. This makes it a preferred choice in complex organic syntheses where selective protection and deprotection are crucial.
Eigenschaften
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxypentanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-7-10(8-9-12)13-14(5,6)11(2,3)4/h9-10H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUANBFMJXCZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC=O)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131049-92-8 |
Source


|
| Record name | 3-[(tert-butyldimethylsilyl)oxy]pentanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![dimethyl[(pyridin-4-yl)sulfamoyl]amine](/img/structure/B2766147.png)
![N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide](/img/structure/B2766148.png)
![2-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2766150.png)
![dibenzoylthieno[2,3-b]thiophene-3,4-diamine](/img/structure/B2766152.png)

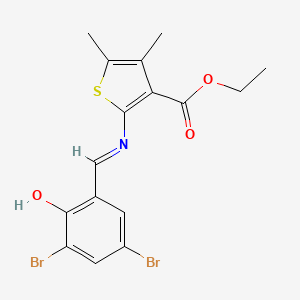
![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2766157.png)
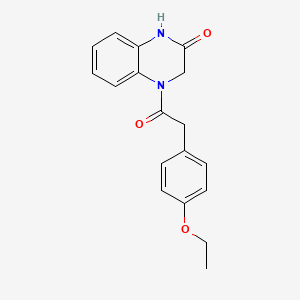
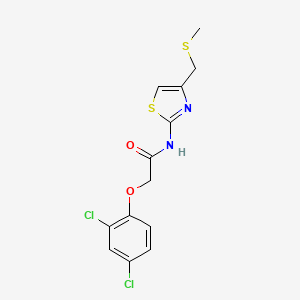
![3-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2766162.png)
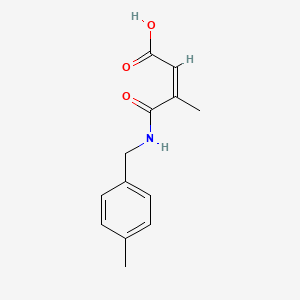
![2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2766165.png)
